molecular formula C13H12FNO2 B1319340 3-Fluoro-4-(4-methoxyphenoxy)aniline CAS No. 87294-20-0

3-Fluoro-4-(4-methoxyphenoxy)aniline

Cat. No.: B1319340
CAS No.: 87294-20-0
M. Wt: 233.24 g/mol
InChI Key: PCZUUFORWUUPJP-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H12FNO2. It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom at the third position and a methoxyphenoxy group at the fourth position on the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxyphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 3-fluoroaniline with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality industrial-grade compounds .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methoxyphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-4-(4-methoxyphenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxyphenoxy)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(3-methoxyphenoxy)aniline
  • 4-(4-Methoxyphenoxy)aniline
  • 3-Fluoro-4-methoxyaniline

Uniqueness

3-Fluoro-4-(4-methoxyphenoxy)aniline is unique due to the specific positioning of the fluorine and methoxyphenoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its lipophilicity and electron-withdrawing properties, making it distinct from other similar compounds .

Properties

IUPAC Name

3-fluoro-4-(4-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZUUFORWUUPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599148
Record name 3-Fluoro-4-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87294-20-0
Record name 3-Fluoro-4-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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